3-(2-Amino-1-hydroxypropyl)phenol
Description
Historical Trajectories of Chemical Synthesis and Early Investigations
The first description of 3-(2-amino-1-hydroxypropyl)phenol, or Metaraminol (B1676334), appeared in the scientific literature in 1951. nih.gov It was approved for medical use in the United States in September 1954. nih.gov Early applications of the compound included its use as a nasal decongestant. nih.gov
Initial clinical studies in the 1950s began to document the compound's vasopressor effects, highlighting its ability to increase blood pressure. nih.gov These early investigations established its mechanism of action as a sympathomimetic agent, meaning it mimics the effects of stimulating the sympathetic nervous system. nih.govderangedphysiology.com The primary mechanism was identified as an indirect one, where the compound displaces norepinephrine (B1679862) from storage vesicles in nerve endings, thereby increasing its concentration in the synapse and systemically. derangedphysiology.com At higher doses, a direct action on α-adrenergic receptors was also noted. derangedphysiology.comwikipedia.org
While the specific details of the original 1951 synthesis by Peck and colleagues are not widely available in digital archives, the synthesis of related phenylethanolamines of that era typically involved multi-step processes. A common approach for creating such structures involved the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction of the nitro group to an amine. For this compound, this would likely have involved the reaction of 3-hydroxybenzaldehyde (B18108) with nitroethane, followed by a reduction step to yield the final amino alcohol.
A 1970 publication in the Journal of Medicinal Chemistry detailed the synthesis and biological activity of the optical isomers of metaraminol, indicating ongoing research into its stereochemistry and pharmacological properties. nih.gov
Contemporary Research Significance and Scope in Chemical Sciences
The research interest in this compound continues in the 21st century, with a focus on new synthetic methods, its use in critical care medicine, and as a molecular probe.
Recent advancements in biotechnology have led to more sustainable and efficient synthetic routes. For instance, a 2022 study published by the American Chemical Society described a biocatalytic cascade for the production of metaraminol. This process utilized a carboligation step followed by a transamination, employing bio-based pyruvate (B1213749) and L-alanine, highlighting a shift towards greener chemical manufacturing. acs.org Furthermore, a patented process outlines a novel stereoselective synthesis, underscoring the ongoing industrial and academic interest in producing enantiomerically pure forms of the compound. acs.org
The compound's utility extends into the field of radiochemistry. A notable application is the synthesis of [11C]metaraminol for use in positron emission tomography (PET) imaging. nih.gov As a "false neurotransmitter," radiolabeled metaraminol can be used to map the sympathetic innervation of organs like the heart, offering valuable diagnostic information. nih.gov
In the realm of medicinal chemistry, derivatives of this compound continue to be explored. The core structure serves as a scaffold for the design of new molecules with potential therapeutic applications. The amino alcohol motif is a key feature in many biologically active compounds, and the specific stereochemistry of metaraminol provides a valuable starting point for asymmetric synthesis. imperfectpharmacy.shopchemicalbook.com
Recent clinical research has focused on its efficacy and safety as a vasopressor in critically ill patients, often comparing its effects to those of norepinephrine. youtube.comacs.org These studies are crucial for defining its therapeutic niche in modern medicine.
Structural Archetype and its Academic Relevance within Amino Alcohol Chemistry
This compound belongs to the phenylethanolamine class of compounds, which are characterized by a phenyl ring attached to an ethanolamine (B43304) backbone. derangedphysiology.comwikipedia.org This structural motif is shared by a number of endogenous neurotransmitters, including norepinephrine and epinephrine, which explains its sympathomimetic activity. nih.gov
The structure of this compound is notable for several key features that are central to its academic and medicinal relevance:
The Amino Alcohol Group: The vicinal amino alcohol functionality (an amine and a hydroxyl group on adjacent carbon atoms) is a common structural motif in a wide range of natural products and pharmaceuticals. acs.org This group is often crucial for binding to biological targets, such as receptors and enzymes.
Chirality: The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The specific stereoisomer, (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol, is the active pharmaceutical ingredient known as Metaraminol. wikipedia.org The study of its stereoisomers and their differing biological activities is a classic example of the importance of stereochemistry in pharmacology.
Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring at the meta-position influences the compound's receptor binding profile and its pharmacokinetic properties. derangedphysiology.com Its presence, as opposed to the catechol structure (hydroxyl groups at the 3 and 4 positions) of norepinephrine, makes it resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to a longer duration of action. derangedphysiology.com
Alpha-Methyl Group: The methyl group on the carbon atom adjacent to the amine group provides resistance to metabolism by monoamine oxidase (MAO), another key enzyme in the degradation of catecholamines. derangedphysiology.com
The study of the structure-activity relationships (SAR) of phenylethanolamines, with this compound as a key example, is a fundamental topic in medicinal chemistry education. imperfectpharmacy.shopcarewellpharma.in It illustrates how modifications to the phenyl ring, the ethanolamine side chain, and the amine substituent can dramatically alter a molecule's potency, receptor selectivity, and metabolic stability.
Table of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 54-49-9 |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in water |
Table of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₃NO₂ |
| Metaraminol | C₉H₁₃NO₂ |
| Norepinephrine | C₈H₁₁NO₃ |
| Epinephrine | C₉H₁₃NO₃ |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ |
| Nitroethane | C₂H₅NO₂ |
| L-alanine | C₃H₇NO₂ |
| Pyruvic acid | C₃H₄O₃ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858992 | |
| Record name | m-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-17-2 | |
| Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Amino 1 Hydroxypropyl Phenol
Retrosynthetic Analyses and Strategic Approaches to the Core Skeleton
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For 3-(2-amino-1-hydroxypropyl)phenol, the analysis focuses on disconnecting the key bonds to reveal plausible synthetic precursors.
The core structure is a 1-phenyl-2-aminopropanol skeleton. The most logical disconnections are:
C1-C2 Bond Disconnection: Breaking the carbon-carbon bond between the hydroxyl-bearing carbon (C1) and the amine-bearing carbon (C2). This is a powerful strategy as it simplifies the molecule into two key fragments: a benzaldehyde (B42025) derivative and a nitroalkane. This disconnection points to a nitroaldol (Henry) reaction as a key bond-forming step. The synthons are an acyl anion equivalent at C1 of the propyl chain and a nitronate anion equivalent. These correspond to the reagents 3-hydroxybenzaldehyde (B18108) and nitroethane.
C2-N Bond Disconnection: Cleaving the carbon-nitrogen bond. This suggests introducing the amino group late in the synthesis, for instance, by nucleophilic substitution on a suitable electrophile (e.g., a halohydrin or an epoxide) or by reductive amination of a ketone precursor.
Strategically, the C1-C2 disconnection via the Henry reaction is often preferred because it allows for the powerful methods of asymmetric catalysis to be applied directly to the crucial bond-forming step, establishing the stereochemistry of both chiral centers simultaneously or sequentially. mdpi.com
Total Synthesis Pathways of this compound
The total synthesis of this compound can be approached through various strategic pathways, designed for efficiency and stereocontrol.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized independently and then joined together near the end of the pathway. For this compound, this could involve:
Synthesis of a protected 3-hydroxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent).
Independent synthesis of a chiral, protected 2-aminopropanal or a related electrophilic fragment.
Coupling these two fragments to form the carbon skeleton, followed by deprotection.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into multiple target compounds. This is particularly useful for synthesizing different stereoisomers. For example, the nitro alcohol intermediate formed from the Henry reaction of 3-hydroxybenzaldehyde and nitroethane is an excellent divergent point.
Simple reduction of the nitro group yields one diastereomer (the erythro or syn form).
Inversion of the hydroxyl-bearing stereocenter (e.g., via a Mitsunobu reaction) followed by reduction of the nitro group would lead to the other diastereomer (the threo or anti form).
The choice of starting materials is critical for an efficient synthesis.
3-Hydroxybenzaldehyde: This is a highly valuable and common precursor. Its reaction with nitroethane in the presence of a base constitutes the Henry reaction, forming a 1-(3-hydroxyphenyl)-2-nitropropan-1-ol intermediate. mdpi.com This nitro alcohol contains both of the required stereocenters. Subsequent reduction of the nitro group, typically with catalytic hydrogenation (e.g., using H₂ over Pd/C or Raney Nickel), yields the target this compound. The diastereoselectivity of the Henry reaction and the reduction step can be controlled by the reaction conditions.
3-Aminophenol: This compound can also serve as a starting material. wikipedia.org For instance, it could be converted into a diazonium salt and used in reactions to build the side chain, although this is often a more complex route than starting with 3-hydroxybenzaldehyde.
3'-Hydroxyacetophenone: This ketone can be a precursor for routes involving reductive amination. However, to obtain the target structure, an additional hydroxyl group must be introduced alpha to the ketone, which adds complexity. It is a more direct precursor for related compounds like (S)-3-(1-aminoethyl)-phenol via transaminase-catalyzed reactions. wipo.intgoogle.com
Asymmetric and Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Given that this compound has two chiral centers, it can exist as four stereoisomers. Accessing these in an enantiomerically pure form requires asymmetric synthesis. youtube.com
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
A well-established method involves the use of Evans-type oxazolidinone auxiliaries. scispace.com A plausible synthetic sequence would be:
Acylation of a chiral oxazolidinone (e.g., one derived from valine or phenylalanine) with propionyl chloride to form an N-propionyl imide.
Generation of the corresponding boron enolate.
A diastereoselective aldol (B89426) reaction between this chiral enolate and 3-hydroxybenzaldehyde. The steric hindrance of the auxiliary directs the approach of the aldehyde, leading to the formation of a new stereocenter with high control.
The resulting aldol adduct contains the desired carbon skeleton with controlled syn or anti stereochemistry. Subsequent transformation of the imide to an amine and removal of the auxiliary would furnish an enantiomerically enriched diastereomer of the target molecule.
| Strategy | Key Features | Example |
| Chiral Auxiliary | Reversible attachment of a chiral molecule to control stereoselectivity. | Evans oxazolidinone used to direct an aldol reaction with 3-hydroxybenzaldehyde. |
| Enantioselective Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. | Copper-bisoxazoline catalyzed asymmetric Henry reaction. |
| Biocatalysis | Use of enzymes for high stereoselectivity under mild conditions. | Transaminase-catalyzed asymmetric amination of a keto-alcohol precursor. |
This table provides an interactive summary of asymmetric strategies for synthesizing this compound.
Enantioselective catalysis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate an enantiomerically enriched product.
Enantioselective Henry Reaction: The Henry reaction is a prime target for enantioselective catalysis. mdpi.com Chiral metal complexes, such as those involving copper, zinc, or magnesium ligated by chiral ligands (e.g., bisoxazolines or salen-type ligands), can catalyze the reaction between 3-hydroxybenzaldehyde and nitroethane. These catalysts create a chiral environment that favors the formation of one enantiomer of the nitro alcohol product over the other, often with high enantiomeric excess (ee). The subsequent reduction of the nitro group typically proceeds without affecting the newly formed stereocenters.
Biocatalysis with Transaminases: Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity. Transaminases are particularly effective for the synthesis of chiral amines. nih.gov While the direct synthesis of this compound using this method is not widely documented, a plausible strategy would involve the asymmetric reductive amination of a prochiral keto-alcohol precursor, 1-(3-hydroxyphenyl)-1-hydroxypropan-2-one . An engineered transaminase, along with an amine donor like isopropylamine (B41738) or L-alanine, could convert the ketone to the desired amine with high enantioselectivity at the C2 position. wipo.intgoogle.com Such biocatalytic methods are advantageous due to their high efficiency, mild reaction conditions, and environmental compatibility. nih.gov
Diastereoselective Synthesis and Control
Diastereoselective synthesis is crucial for producing this compound, as its biological activity is highly dependent on its stereochemistry. The primary strategy involves the asymmetric Henry reaction (or nitroaldol reaction), which forms the carbon-carbon bond between 3-hydroxybenzaldehyde and a nitroalkane, establishing the two adjacent stereocenters in a controlled manner.
The key to diastereoselectivity in this synthesis is the use of a chiral catalyst system. Research has demonstrated the efficacy of a complex formed between a copper(II) salt, such as copper acetate (B1210297) (Cu(OAc)₂), and a chiral ligand. europa.eugoogle.comgoogle.com This catalytic system creates a chiral environment that directs the approach of the nucleophilic nitroethane to the aldehyde, favoring the formation of the desired (1R,2S)-nitroaldol product. google.com
One patented approach utilizes a chiral ligand derived from the condensation of (-)-camphor (B167293) and 2-picolylamine. google.com When this ligand is complexed with copper(II) acetate, it effectively catalyzes the reaction between a protected 3-hydroxybenzaldehyde and nitroethane. The reaction is typically carried out in a lower alcohol solvent like 1-propanol, with a base such as triethylamine (B128534) (TEA) to facilitate the formation of the nitronate anion. europa.eugoogle.com This method yields the precursor to Metaraminol (B1676334) with good diastereomeric and enantiomeric excess. google.com Another reported catalyst system uses cinchona alkaloids with copper acetate to achieve high chiral control. google.com
The resulting nitro-intermediate, (1R,2S)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol, is then converted to the final amino alcohol through reduction of the nitro group, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com This reduction step generally does not affect the established stereocenters.
Table 1: Asymmetric Henry Reaction for Metaraminol Precursor Synthesis
| Component | Function/Type | Specific Example(s) | Reference(s) |
|---|---|---|---|
| Aldehyde | Starting Material | 3-Hydroxybenzaldehyde (or protected form) | europa.eu, google.com |
| Nitroalkane | Starting Material | Nitroethane | europa.eu, google.com |
| Metal Salt | Catalyst Component | Copper(II) acetate (Cu(OAc)₂) | europa.eu, google.com, google.com |
| Chiral Ligand | Catalyst Component | Camphor-derived ligands, Cinchona alkaloids | google.com, google.com |
| Base | Promoter | Triethylamine (TEA) | europa.eu |
| Solvent | Reaction Medium | 1-Propanol, Ethanol (B145695) | europa.eu, google.com |
| Product | Intermediate | (1R,2S)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol | google.com |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, or carbohydrates as starting materials. nih.govslideshare.net This approach leverages the inherent chirality of the starting material to introduce one or more stereocenters into the target molecule.
For the synthesis of this compound, a chemoenzymatic strategy starting from simple chiral pool molecules has been developed. This route represents a significant advancement towards sustainable pharmaceutical production. acs.org The process can begin with 3-hydroxybenzaldehyde and pyruvate (B1213749), a fundamental molecule in metabolic pathways. europa.eu A carboligase enzyme is used to catalyze the formation of the key intermediate, (R)-3-hydroxyphenylacetylcarbinol ((R)-3-OH-PAC), with high stereoselectivity (>98% ee). europa.euacs.org
In the subsequent and crucial step, the amine group is introduced using an amine transaminase enzyme. europa.euacs.org This biocatalytic step often employs a chiral amino acid, such as L-alanine, as the amine donor. acs.org The use of renewable, bio-based L-alanine aligns this synthetic route with green chemistry principles. acs.org This enzymatic cascade avoids many of the challenges associated with traditional chemical methods and provides a direct route to the desired enantiomer of Metaraminol. europa.euacs.org
Green Chemistry Principles and Sustainable Synthetic Approaches
The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. Key areas of focus include the use of environmentally benign solvents and the optimization of atom economy. nih.gov
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and potentially toxic organic solvents. In the synthesis of this compound, a shift towards greener alternatives is evident.
Modern stereoselective syntheses have been optimized to use lower alcohols such as ethanol and 1-propanol. europa.eugoogle.com These solvents are considered greener than many chlorinated or aprotic polar solvents due to their lower toxicity and biodegradability. Furthermore, the biocatalytic routes described above are typically performed in aqueous media, which is the most environmentally friendly solvent. acs.org While completely solvent-free reactions for this specific compound are not widely reported, the use of biocatalysis in water or the selection of less hazardous organic solvents like alcohols represents a significant move towards more sustainable manufacturing. europa.euacs.orgbiotage.com
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comresearchgate.net The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are conserved in the product. scranton.edu
The asymmetric Henry reaction, a key step in the synthesis of this compound, is an addition reaction. europa.eugoogle.comC₇H₆O₂ (3-hydroxybenzaldehyde) + C₂H₅NO₂ (nitroethane) → C₉H₁₁NO₄ Theoretically, this reaction has an atom economy of 100% because all atoms from both reactants are combined to form the single nitroaldol product. scranton.edu This is a significant advantage over substitution or elimination reactions, which inherently generate byproducts and thus have lower atom economies.
Similarly, the subsequent reduction of the nitro group to an amine via catalytic hydrogenation is also highly atom-economical. C₉H₁₁NO₄ + 3H₂ → C₉H₁₃NO₂ + 2H₂O While water is produced as a byproduct, the primary atoms of the organic intermediate are retained. By designing synthetic routes around atom-economical reactions like additions and catalytic reductions, the generation of chemical waste is significantly minimized, aligning the synthesis with core principles of green chemistry. nih.govnih.gov
Functionalization and Modification of Synthetic Intermediates
The synthesis of this compound involves several key steps where synthetic intermediates are chemically modified to introduce the required functional groups and build the final molecular architecture.
A common strategy involves the use of protecting groups. The phenolic hydroxyl group of the starting material, 3-hydroxybenzaldehyde, is acidic and can interfere with certain reaction conditions, particularly those involving bases. To prevent this, the hydroxyl group can be temporarily protected, for example, as a benzyl (B1604629) ether. This protected intermediate is then carried through the carbon-carbon bond-forming reaction. After the key stereocenters are set, the protecting group is removed in a deprotection step, such as hydrogenolysis, to reveal the free hydroxyl group in the final product. google.com
The most critical functional group modification in the synthesis is the conversion of the nitro group of the Henry reaction product into the primary amine of the final compound. google.com This transformation is most commonly achieved through catalytic hydrogenation. The intermediate, (1R,2S)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol, is treated with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd-C) or Raney nickel. google.com This step reduces the nitro group (-NO₂) to an amino group (-NH₂) to yield this compound.
In biocatalytic routes, functionalization occurs via enzymatic transformations. For instance, a transaminase enzyme introduces the amino group by transferring it from an amine donor (e.g., L-alanine) to a keto intermediate ((R)-3-hydroxyphenylacetylcarbinol), directly forming the desired amino alcohol structure. europa.euacs.org
Comprehensive Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Techniques for Structural Assignment
A suite of sophisticated spectroscopic methods is utilized to piece together the molecular puzzle of 3-(2-amino-1-hydroxypropyl)phenol, each providing unique insights into its structural framework and functional groups.
For instance, in a related compound, 3-(3-amino-1-hydroxypropyl)phenol, the proton NMR signals would be expected in specific regions. The aromatic protons on the meta-substituted benzene (B151609) ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The benzylic proton (CH-OH) would likely resonate around δ 4.5-5.0 ppm, showing coupling to the adjacent protons. The protons of the aminopropyl side chain would appear further upfield.
A study on a precursor to metaraminol (B1676334), specifically (1R,2S)-1-(m-benzyloxy)-2-nitro-1-propanol, provides insights into the expected NMR signals for a similar molecular backbone. researchgate.net Furthermore, analysis of impurities in metaraminol bitartrate (B1229483) injections has led to the characterization of related structures by NMR, further aiding in the theoretical reconstruction of the NMR spectrum of the parent compound. researchgate.net
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: This table is predictive, based on general principles and data from analogous compounds, as specific experimental data is not publicly available.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.7 - 7.3 | Multiplet |
| Phenolic-OH | ~9.0 | Singlet (broad) |
| Benzylic-CH | 4.5 - 5.0 | Doublet |
| Alchoholic-OH | Variable | Singlet (broad) |
| CH-NH₂ | 3.0 - 3.5 | Multiplet |
| Methyl-CH₃ | 1.0 - 1.3 | Doublet |
| Amino-NH₂ | Variable | Singlet (broad) |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: This table is predictive, based on general principles and data from analogous compounds, as specific experimental data is not publicly available.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH (Aromatic) | 155 - 160 |
| C-CH (Aromatic) | 140 - 145 |
| Aromatic CH | 112 - 130 |
| Benzylic C-OH | 70 - 75 |
| C-NH₂ | 50 - 55 |
| Methyl-C | 15 - 20 |
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by revealing their connectivity.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues about its structure. The nominal molecular weight of this compound is 167 g/mol , corresponding to its molecular formula C₉H₁₃NO₂.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would involve the cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group (α-cleavage). This would lead to the formation of a resonance-stabilized benzylic cation. Another likely fragmentation is the loss of a water molecule from the molecular ion.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive, as detailed experimental fragmentation data is not publicly available.)
| m/z | Proposed Fragment Ion |
| 167 | [M]⁺ (Molecular Ion) |
| 149 | [M - H₂O]⁺ |
| 121 | [M - C₂H₆N]⁺ (Benzylic fragment) |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Advanced techniques like tandem mass spectrometry (MS/MS) would be employed to further fragment these primary ions, providing a more detailed structural map. Such detailed analysis has been applied to characterize impurities in pharmaceutical preparations of metaraminol bitartrate. researchgate.net
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. elsevierpure.comnih.govmdpi.com For this compound, these spectra would be characterized by absorption bands corresponding to the O-H, N-H, C-H, C=C (aromatic), and C-O bonds.
The United States Pharmacopeia (USP) standard for Metaraminol Bitartrate specifies an infrared absorption test (197K) for identification, confirming the utility of this technique for this compound. newdruginfo.com
Table 4: Characteristic Vibrational Frequencies for this compound (Note: This table presents expected frequency ranges based on general spectroscopic principles.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch | 3200 - 3600 (broad) |
| Alcoholic O-H | Stretch | 3200 - 3600 (broad) |
| Amino N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1000 - 1260 |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. Raman spectroscopy would provide complementary information, particularly for the non-polar aromatic ring vibrations. nih.govmdpi.com
This compound possesses two chiral centers, giving rise to four possible stereoisomers. Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques essential for distinguishing between these enantiomers and diastereomers.
A recent study on a precursor of metaraminol utilized electronic circular dichroism (ECD) in conjunction with HPLC and theoretical calculations to investigate its degradation kinetics. researchgate.netuniroma1.it This highlights the power of ECD in monitoring stereochemical changes and confirming the absolute configuration of chiral molecules in this class. The specific rotation, a measure derived from ORD, is a key parameter for characterizing the enantiomeric purity of chiral compounds. For Metaraminol Bitartrate, a specific rotation value is defined in the USP monograph, indicating its application in quality control. newdruginfo.com The sign and magnitude of the Cotton effects in the CD and ORD spectra are unique to each stereoisomer and are directly related to their three-dimensional arrangement.
Conformational Analysis and Stereoisomeric Investigations
The biological activity of flexible molecules like this compound is often dependent on the specific three-dimensional conformation they adopt when interacting with biological targets. Conformational analysis aims to identify the most stable spatial arrangements of the atoms.
For phenylethanolamines, a class of compounds to which this compound belongs, the orientation of the aminopropyl side chain relative to the phenol (B47542) ring is of particular interest. nih.govnih.gov Studies on related phenylethanolamines have shown that they can exist in "folded" (gauche) or "extended" (anti) conformations, with the former often stabilized by weak intramolecular interactions, such as an N-H•••π interaction between the amino group and the aromatic ring. rsc.org
The four stereoisomers of this compound are (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) isomers are an enantiomeric pair, as are the (1R,2R) and (1S,2S) isomers. The relationship between the (1R,2S) and (1R,2R) isomers is diastereomeric. The synthesis and biological activity of these different optical isomers have been a subject of medicinal chemistry research, as their pharmacological properties can vary significantly.
Computational modeling, in conjunction with experimental data from techniques like NMR and CD, can provide a detailed picture of the conformational preferences of each stereoisomer and how these might relate to their biological function.
Diastereomeric and Enantiomeric Purity Assessment (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for assessing the diastereomeric and enantiomeric purity of this compound. This method allows for the direct separation and quantification of all four stereoisomers in a single analysis.
Detailed research findings indicate that crown ether-based CSPs are particularly effective for resolving primary amine-containing compounds like the stereoisomers of this compound. umich.edu A notable example is the use of a Crownpak CR(+) column. umich.edu The separation mechanism of this CSP relies on the preferential inclusion of the protonated amino group of one enantiomer into the chiral cavity of the crown ether. umich.edu Enantiomers that form less stable complexes with the CSP elute faster than those forming more stable complexes. umich.edu
In a specific application, the four stereoisomers were analyzed using a Crownpak CR(+) chiral column. The analysis revealed a baseline resolution for the (+)-stereoisomers, while the (−)-stereoisomers were partially resolved under the same conditions. umich.edu The elution of all four stereoisomers was achieved within approximately 17 minutes, allowing for rapid purity assessment. umich.edu The identity of each peak can be confirmed by co-injection with known analytical standards of the individual stereoisomers. umich.edu This type of analysis is crucial for determining the enantiomeric excess (ee) and diastereomeric ratio in a sample. For instance, analysis of a synthesized mixture showed a relative peak area ratio of approximately 3:1 for the erythro-to-threo diastereomers. umich.edu
Table 1: Chiral HPLC Parameters for Stereoisomer Purity Assessment
This table summarizes the chromatographic conditions used for the analytical separation of this compound stereoisomers as described in the literature.
| Parameter | Value | Source |
| Stationary Phase | Crownpak CR(+) chiral column | umich.edu |
| Mobile Phase | Perchloric acid solution (pH 2.0) | umich.edu |
| Flow Rate | 0.6 mL/min | umich.edu |
| Detection | UV at 274 nm | umich.edu |
| Elution Order | (-)-(1R,2S)-erythro, (-)-(1S,2S)-threo, (+)-(1S,2R)-erythro, (+)-(1R,2R)-threo | umich.edu |
| Analysis Time | ~17 minutes | umich.edu |
Chiral Resolution Methodologies (e.g., crystallization, chromatographic methods)
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For this compound, both crystallization and chromatographic methods have been employed to isolate the desired stereoisomers.
Crystallization Methods
The most common crystallization technique for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgmdpi.com
For the erythro isomers of this compound, tartaric acid has been used as a resolving agent. umich.edu By reacting the racemic erythro-diol with (+)-bitartaric acid, a pair of diastereomeric salts is formed. Due to their different solubilities in a solvent like ethanol (B145695), one diastereomer will crystallize preferentially. umich.edu For example, the (+)-bitartrate salt of the (-)-(1R,2S) isomer (metaraminol) can be crystallized from ethanol. umich.edu Subsequent recrystallizations can be performed to enhance the optical purity to greater than 99% enantiomeric excess (ee). umich.edu The pure enantiomer is then recovered by removing the resolving agent. wikipedia.org
Table 2: Chiral Resolution by Crystallization
This table outlines the key components and outcomes of resolving this compound stereoisomers via diastereomeric salt crystallization.
| Stereoisomer Target | Resolving Agent | Method | Outcome | Source |
| erythro-Isomers | (+)-Bitartaric Acid | Fractional Crystallization | Isolation of the (+)-bitartrate salt of the (-)-(1R,2S) isomer with an initial 95% ee, improved to >99% ee after recrystallization. | umich.edu |
Chromatographic Methods
While analytical chiral HPLC is used for purity assessment, preparative chiral chromatography is used for the isolation of larger quantities of pure stereoisomers. This method utilizes the same principles of differential interaction between the enantiomers and a chiral stationary phase but on a larger scale. umich.eduscas.co.jp
Direct chromatographic resolution has been developed as an alternative to the often laborious and low-yield crystallization methods. umich.edu Using a chiral stationary phase, such as the crown ether-based columns mentioned previously, a mixture of all four stereoisomers can be separated to isolate each one in high optical purity. umich.edu This approach avoids the need for derivatization to form diastereomers and can be more efficient, though it may require specialized equipment for preparative-scale work. umich.edu
Chemical Reactivity and Derivatization Strategies of 3 2 Amino 1 Hydroxypropyl Phenol
Functional Group Transformations (Phenolic Hydroxyl, Amine, and Secondary Alcohol)
The phenolic hydroxyl, primary amine, and secondary alcohol groups of 3-(2-amino-1-hydroxypropyl)phenol can undergo various chemical transformations. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. The aromatic ring itself is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions like nitration and halogenation. byjus.com
The primary amino group is basic and nucleophilic, readily reacting with electrophiles. It can be N-alkylated, N-acylated, or converted into other nitrogen-containing functional groups. The secondary alcohol on the propyl side chain can be oxidized to a ketone or esterified. smolecule.com The relative reactivity of these functional groups can often be controlled by carefully selecting reaction conditions and protecting groups. For instance, selective N-alkylation can be achieved by first protecting the phenolic hydroxyl group. researchgate.net
Synthesis of Analogues and Structurally Modified Derivatives
The structural versatility of this compound has led to the synthesis of numerous analogues and derivatives through modification of its functional groups and aromatic ring.
The primary amino group of this compound is a common site for derivatization. N-alkylation can be performed to introduce various alkyl groups, which can influence the compound's lipophilicity and receptor-binding affinity. For example, N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety have been synthesized and investigated for their potential antimicrobial properties. plos.orgnih.gov The synthesis often involves the reaction of the parent compound with an appropriate alkyl halide or a reductive amination process with an aldehyde or ketone.
The phenolic hydroxyl group can be readily converted into an ether or an ester. O-alkylation is typically achieved by reacting the phenoxide, generated by treatment with a base, with an alkyl halide. This modification can alter the compound's solubility and metabolic stability. Similarly, O-acylation can be performed using an acyl chloride or anhydride (B1165640) to produce the corresponding ester. These ester derivatives can act as prodrugs, which are hydrolyzed in vivo to release the active parent compound.
The secondary hydroxyl group on the propyl side chain offers another point for modification. It can be esterified to form ester derivatives with potentially different pharmacokinetic profiles. Oxidation of this alcohol to a ketone would yield a β-aminoketone derivative, significantly altering the molecule's shape and electronic properties.
The phenolic ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This allows for the introduction of various substituents onto the aromatic ring. For example, nitration of phenols typically yields a mixture of ortho and para isomers. byjus.com Halogenation can also be readily achieved. These substitutions can profoundly impact the electronic properties and biological activity of the molecule.
Reaction Mechanisms in Derivatization (e.g., Esterification, Alkylation, Oxidation)
The derivatization of this compound involves several fundamental organic reaction mechanisms.
Esterification: The formation of esters from the phenolic or secondary alcohol groups typically proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like an acid chloride or anhydride.
Alkylation: Alkylation of the phenolic hydroxyl or the amino group occurs via a nucleophilic substitution reaction (S_N2 type). researchgate.net The nucleophilic oxygen or nitrogen atom attacks an electrophilic carbon atom of an alkyl halide, displacing the halide ion. In the case of the phenolic hydroxyl, it is often converted to the more nucleophilic phenoxide ion by a base to facilitate the reaction.
Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents. smolecule.com The mechanism of oxidation can vary depending on the reagent used but generally involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon atom.
The strategic application of these reactions and a deep understanding of their mechanisms are crucial for the rational design and synthesis of novel derivatives of this compound with desired properties.
Regioselectivity and Stereoselectivity in Chemical Transformations
The strategic chemical modification of this compound is fundamentally governed by the principles of regioselectivity—the control of reaction at a specific functional group—and stereoselectivity—the control of the three-dimensional arrangement of atoms in the product. The inherent differences in the nucleophilicity and acidity of the phenolic hydroxyl, aliphatic hydroxyl, and amino groups, coupled with the chiral centers at C1 and C2 of the propyl side chain, offer both challenges and opportunities for selective transformations.
Regioselectivity: Differentiating the Reactive Sites
The primary challenge in the derivatization of this compound lies in selectively targeting one of its three reactive functional groups. The amino group is generally the most nucleophilic, followed by the phenolic hydroxyl, and then the secondary benzylic hydroxyl group. This hierarchy can often be exploited to achieve selective reactions.
For instance, in acylation reactions, the amino group is typically the most reactive site. quora.com Under neutral or slightly basic conditions, acylation will preferentially occur at the nitrogen atom to form an amide. quora.com This is attributed to the greater basicity and nucleophilicity of the amino group compared to the phenolic hydroxyl. quora.com
Selective O-arylation of the phenolic hydroxyl in the presence of an amino group can be a more complex undertaking. Research on simpler aminophenols has demonstrated that catalyst systems can be tailored to favor either N- or O-arylation. For example, copper-catalyzed methods using ligands such as picolinic acid have been shown to selectively promote the O-arylation of 3-aminophenols. nih.govnih.gov In contrast, palladium-based catalysts, such as those employing biarylmonophosphine ligands (e.g., BrettPhos), tend to favor N-arylation. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is therefore crucial in directing the outcome of such transformations.
To achieve reactions at the less reactive hydroxyl groups, particularly the benzylic one, it is often necessary to employ a protecting group strategy. The more reactive amino and phenolic hydroxyl groups can be temporarily blocked to allow for the desired transformation at the benzylic alcohol.
Table 1: Regioselective Reactions of Aminophenol Analogues
| Reaction Type | Reagent/Catalyst System | Preferred Site of Reaction | Rationale |
| Acylation | Acyl chloride/anhydride (neutral/mild base) | Amino group | Higher nucleophilicity of the amine compared to the hydroxyl groups. quora.com |
| O-Arylation | Aryl halide, CuI, picolinic acid | Phenolic hydroxyl | Copper catalyst system favoring O-arylation. nih.govnih.gov |
| N-Arylation | Aryl halide, Pd-based catalyst (e.g., BrettPhos) | Amino group | Palladium catalyst system favoring N-arylation. nih.govnih.gov |
This table is illustrative and based on principles derived from aminophenol chemistry; specific outcomes with this compound may vary based on steric and electronic factors of the side chain.
Stereoselectivity: Controlling the Chiral Centers
This compound possesses two chiral centers at the C1 and C2 positions of the propyl side chain, giving rise to four possible stereoisomers. The naturally occurring and most commonly used form is the (1R,2S)-erythro-isomer, known as metaraminol (B1676334). nih.gov Chemical transformations involving this side chain must consider the potential for changes in stereochemistry.
The synthesis of specific stereoisomers of phenylethanolamines often relies on stereoselective methods. For example, the reduction of a corresponding α-aminoketone precursor can lead to the formation of different diastereomers (erythro and threo) depending on the reducing agent and reaction conditions. The synthesis of radiolabeled [11C]metaraminol involved the separation of the racemic erythro- and threo-forms, highlighting the formation of both diastereomers in the synthetic sequence. nih.gov
Stereochemical control is also paramount when modifying the existing chiral centers. For instance, a reaction at the C1 hydroxyl group could proceed with either retention or inversion of configuration, depending on the reaction mechanism (e.g., SN1 vs. SN2). To ensure a specific stereochemical outcome, reactions are often designed to proceed through a stereospecific pathway.
Studies on related phenylethanolamine analogues have shed light on the stereochemical requirements for biological activity, which in turn informs synthetic strategies. For the enzyme phenylethanolamine N-methyltransferase, a preference for the (1R)-configuration at the benzylic carbon and a (2S)-configuration at the carbon bearing the amino group has been observed for optimal substrate activity. nih.govacs.org This underscores the importance of maintaining or creating the correct stereochemistry during derivatization to achieve desired biological effects.
Table 2: Stereoisomers of this compound
| Isomer | Configuration at C1 | Configuration at C2 | Diastereomer |
| Metaraminol | R | S | erythro |
| S | R | erythro | |
| R | R | threo | |
| S | S | threo |
Theoretical and Computational Investigations of 3 2 Amino 1 Hydroxypropyl Phenol
Quantum Chemical Calculations (DFT, Ab Initio Methods) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 3-(2-Amino-1-hydroxypropyl)phenol. These methods model the electron distribution to predict molecular geometry, energy, and reactivity. DFT functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular structure and calculate various electronic parameters for phenolic compounds and phenylethanolamine derivatives. explorationpub.comcore.ac.uk Such calculations are foundational for more complex analyses, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.comrasayanjournal.co.in The LUMO acts as an electron acceptor, and its energy indicates the molecule's electrophilicity and electron affinity. youtube.comrasayanjournal.co.in
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital that contains electrons. | Indicates the ability to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity as a nucleophile. youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is empty of electrons. | Indicates the ability to accept electrons (electrophilicity). Lower energy often correlates with greater reactivity as an electrophile. youtube.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. A large gap implies high stability. rasayanjournal.co.in |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rasayanjournal.co.in The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and represent likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the hydroxyl groups and the nitrogen of the amino group.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., in the -OH and -NH2 groups).
Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon framework of the aromatic ring.
MEP analysis provides a valuable visual guide to the molecule's reactive behavior and intermolecular interactions, such as hydrogen bonding. rasayanjournal.co.in
DFT calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.net
IR Spectroscopy: Theoretical vibrational frequencies can be computed to help assign the absorption bands in an experimental FT-IR spectrum. These calculations can identify characteristic vibrations of functional groups, such as the O-H stretch of the phenol (B47542), the N-H stretch of the amine, and C-C stretches of the aromatic ring.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). smolecule.com These predicted shifts are instrumental in assigning signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This analysis can explain the electronic transitions, often from HOMO to LUMO, that are responsible for the molecule's absorption of ultraviolet or visible light. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govarxiv.org For a flexible molecule like this compound, which has rotatable bonds in its side chain, MD simulations are essential for exploring its conformational landscape. By simulating the molecule's behavior in a solvent (like water) at a given temperature, researchers can identify low-energy, stable conformations and understand the dynamics of its structural changes. nih.govnih.gov This information is crucial because the biological activity of a ligand is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.
In Silico Binding Site Predictions and Ligand-Protein Interactions (Theoretical Binding Models, no clinical context)
Computational docking and molecular dynamics are primary tools for predicting how a ligand like this compound interacts with a protein target. arxiv.orgnih.gov As a well-known sympathomimetic, its primary target is the alpha-1A adrenergic receptor (α1A-AR). nih.govnih.govnih.gov
Theoretical models of this interaction can be built using the known crystal structure of the receptor (e.g., from the Protein Data Bank, PDB ID: 2W4O) or a homology model. frontiersin.orgresearchgate.net Docking algorithms then predict the preferred binding pose of the ligand within the receptor's active site, estimating the binding affinity through a scoring function. frontiersin.org
A recent in silico study investigated the interaction of Metaraminol (B1676334) with the Omicron spike/ACE2 protein complex. The study reported a docking score of -6.02 and a binding free energy of -24.53 kcal/mol. researchgate.net The model predicted hydrogen bond interactions with key 'hotspot' residues GLU35 and LYS493. researchgate.net Furthermore, computational frameworks are being developed to predict not just the interaction but also the functional outcome, such as distinguishing between the activating (agonist) or inhibiting (antagonist) role of a ligand at a target like the α1A-AR. arxiv.orgnih.gov
| Protein Target | Computational Method | Predicted Interacting Residues | Calculated Binding Free Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Omicron Spike/ACE2 Complex | Molecular Docking | GLU35, LYS493 | -24.53 | researchgate.net |
| Alpha-1A Adrenergic Receptor (α1A-AR) | Molecular Docking & Modeling | General binding as an agonist activator is known; specific residue interactions are modeled based on receptor structures like PDB: 2W4O. | Not specified in reviewed literature. | arxiv.orgnih.govfrontiersin.org |
Mechanistic Investigations of Biological Interactions Strictly Non Clinical Focus
In Vitro Enzyme Interaction and Inhibition Studies (e.g., cholinesterases, tyrosinase, transaminases, digestive enzymes)
The phenolic and amino functionalities of 3-(2-Amino-1-hydroxypropyl)phenol make it a candidate for interaction with several classes of enzymes.
Cholinesterases: While direct studies on this specific compound are not extensively documented, research on related molecules provides a framework for potential interactions. Phenolic compounds and resveratrol (B1683913) analogs have demonstrated the ability to inhibit cholinesterases. mdpi.com The mechanism often involves the hydroxyl group on the phenyl ring forming hydrogen bonds with amino acid residues in the enzyme's active site, while the aromatic core engages in π-π stacking with aromatic residues of the enzyme. mdpi.com
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis and a target for inhibitors designed to manage hyperpigmentation. nih.gov As a copper-containing oxidase, it catalyzes the hydroxylation of monophenols to o-diphenols. nih.gov Phenolic compounds can act as competitive inhibitors of tyrosinase, where the catechol-like moiety plays a significant role in binding to the enzyme's active site. nih.gov Studies on various natural and synthetic phenolic compounds have shown potent, dose-dependent inhibition of tyrosinase activity. nih.govnih.gov
Transaminases: Aminotransferases are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids, often involving a pyridoxal-5′-phosphate (PLP) cofactor. Inhibitors of these enzymes can interact with this cofactor. For instance, studies on ornithine aminotransferase have shown that some inhibitors can trap the enzyme in a transient but stable external aldimine form, effectively halting its catalytic cycle. nih.gov The amino group of this compound could potentially engage in similar interactions with the active site of various aminotransferases.
Digestive Enzymes: The inhibition of digestive enzymes such as pancreatic lipase (B570770) and α-glucosidase by polyphenolic compounds is a well-documented mechanism for potentially modulating nutrient absorption in vitro. nih.govnih.gov Phenolic-rich extracts have demonstrated significant inhibitory effects on these enzymes. nih.govresearchgate.net The mechanism is believed to involve non-covalent binding of the phenolic compounds to the enzymes, which can decrease postprandial hyperlipidemia and hyperglycemia in experimental models. nih.gov The inhibitory capacity is often positively correlated with the total phenolic content of an extract. researchgate.net
| Phenolic Compound | Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| Insoluble-Bound Phenolic Fraction (Oil Palm Fruit) | Pancreatic Lipase | 78.01 µg/mL | researchgate.net |
| Insoluble-Bound Phenolic Fraction (UHP-Treated Oil Palm Fruit) | Pancreatic Lipase | 72.50 µg/mL | researchgate.net |
| Insoluble-Bound Phenolic Fraction (Oil Palm Fruit) | α-Glucosidase | 76.42 µg/mL | researchgate.net |
| Insoluble-Bound Phenolic Fraction (UHP-Treated Oil Palm Fruit) | α-Glucosidase | 64.51 µg/mL | researchgate.net |
Receptor Ligand Binding Affinities and Selectivity Profiles in Cell-Free Systems or Isolated Receptors (e.g., adrenergic receptors)
The primary biological activity of this compound is its function as a sympathomimetic agent. smolecule.com Mechanistic studies reveal that it acts predominantly on alpha-1 adrenergic receptors. smolecule.com In cell-free systems and isolated receptor preparations, the compound demonstrates binding affinity for these receptors, which initiates a signaling cascade that, in physiological systems, leads to vasoconstriction. Its selectivity profile distinguishes it from other sympathomimetics, and research has focused on understanding how effectively it binds to alpha-1 adrenergic receptors compared to other adrenergic receptor subtypes. smolecule.com
| Compound | Primary Target Receptor | Interaction Type | Primary Effect in Vasculature Models | Source |
|---|---|---|---|---|
| This compound (Metaraminol) | Alpha-1 Adrenergic Receptors | Agonist | Vasoconstriction | smolecule.com |
Cellular Pathway Modulation in Model Systems (in vitro mechanistic studies, e.g., amyloid-beta aggregation)
Protein misfolding and aggregation are central to the pathology of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the aggregation of amyloid-beta (Aβ) peptides. mdpi.comnih.gov Polyphenols have been investigated as potential inhibitors of this process. mdpi.com In vitro studies show that certain polyphenols can inhibit the aggregation of Aβ peptides, preventing the formation of oligomers and amyloid fibrils. mdpi.com The proposed mechanism involves the formation of hydrogen bonds between the hydroxyl and carboxyl groups of the polyphenols and charged amino acid residues on the Aβ peptide, such as Lys16 and Glu22. mdpi.com This interaction can interfere with the electrostatic attractions that drive aggregation. Furthermore, some peptide-based inhibitors have been shown to redirect Aβ into non-toxic, "off-pathway" aggregates. nih.gov Given its phenolic structure, this compound is a candidate for similar interactions, although specific studies on its effect on Aβ aggregation are needed.
Structure-Activity Relationship (SAR) Elucidation in Defined Biological Systems (theoretical or in vitro based)
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound, the key pharmacophoric features include:
The Phenolic Hydroxyl Group: This group is crucial for forming hydrogen bonds with receptor or enzyme active sites and is a common feature in many biologically active compounds, including antioxidants and enzyme inhibitors. mdpi.com
The Aromatic Ring: The phenyl ring can participate in π-π stacking interactions, providing a stable anchor within the hydrophobic pockets of target proteins. mdpi.com
The Aliphatic Hydroxyl Group: The hydroxyl group on the propyl side chain is a critical hydrogen bond donor and acceptor, contributing significantly to binding affinity and specificity.
The Amino Group: This group is typically protonated at physiological pH, allowing for strong ionic interactions or hydrogen bonds with acidic residues in a binding site.
Stereochemistry has a profound impact on the biological activity of chiral molecules, affecting everything from target binding to metabolic fate. nih.gov this compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The specific three-dimensional arrangement of the hydroxyl and amino groups is critical for proper orientation and high-affinity binding to its biological targets, such as adrenergic receptors. It is a general principle that only one isomer of a chiral drug typically exhibits the desired potent activity, as the precise spatial positioning of interacting groups must match a complementary arrangement in the receptor's binding site. nih.gov For many sympathomimetic amines, the stereochemistry at the carbon bearing the hydroxyl group is particularly decisive for adrenergic receptor stimulation.
In Vitro Metabolic Transformations and Enzymatic Degradation Pathways
In vitro models using microbial systems or liver microsomal preparations are used to predict how a compound might be metabolized. For a phenolic compound like this compound, several metabolic transformations are plausible.
Degradation of the Phenolic Ring: Aerobic biodegradation of phenol (B47542) by microorganisms typically proceeds through an initial hydroxylation to form catechol. nih.govmdpi.com From there, the aromatic ring is cleaved via one of two main pathways: the ortho-cleavage pathway, catalyzed by catechol 1,2-dioxygenase, or the meta-cleavage pathway, involving catechol 2,3-dioxygenase. plos.org These pathways ultimately break down the aromatic structure into intermediates that can enter central metabolic cycles. nih.gov
Side-Chain Oxidation: In vitro metabolism studies of other phenolic compounds using liver microsomal preparations have shown that oxidation of alkyl side chains is a common metabolic route, often mediated by cytochrome P-450 enzymes. nih.gov This could lead to the formation of hydroxylated metabolites on the propyl chain of this compound.
Conjugation: In hepatic models, the phenolic hydroxyl group is a primary site for Phase II conjugation reactions, such as glucuronidation and sulfation. nih.gov These reactions increase the water solubility of the compound, preparing it for excretion. In vitro studies with human fecal microbiota and primary hepatocytes have shown that dietary polyphenols are extensively metabolized, with the liver playing a key role in the final metabolic profile. nih.gov
| Pathway | Description | Key Enzymes (Examples) | Source |
|---|---|---|---|
| Ring Hydroxylation & Cleavage | Initial hydroxylation of the phenol ring to a catechol derivative, followed by ortho- or meta-cleavage of the aromatic ring. | Phenol Hydroxylase, Catechol 1,2-Dioxygenase, Catechol 2,3-Dioxygenase | nih.govmdpi.complos.org |
| Side-Chain Oxidation | Hydroxylation at one or more positions on the propyl side chain. | Cytochrome P-450 Family Enzymes | nih.gov |
| Phase II Conjugation | Attachment of a glucuronic acid or sulfate (B86663) group to the phenolic hydroxyl group. | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Analysis
Chromatography stands as a cornerstone for the separation and analysis of 3-(2-Amino-1-hydroxypropyl)phenol. Its versatility allows for the determination of the compound's purity, the identification of related impurities, and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds like this compound. sigmaaldrich.comnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed. A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile, with UV detection at a specific wavelength, such as 254 nm. nih.gov The extractability of related compounds can be very high, with recoveries of up to 98% being reported. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. chromatographyonline.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. chromatographyonline.com For complex biological samples, UHPLC has proven superior in resolving, identifying, and quantifying various components. chromatographyonline.comcsic.es The enhanced resolving power of UHPLC makes it a more rugged and robust method, reducing the need for frequent adjustments and reanalysis. chromatographyonline.com A UHPLC method for analyzing amino acids, which share structural similarities with this compound, demonstrated linearity over a wide concentration range (mM to nM), excellent reproducibility (intra-day <5 %, inter-day <20 %), and high sensitivity (low fmol). nih.gov
A comparative table of typical HPLC and UHPLC parameters for the analysis of related compounds is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Apex ODS, 5 µm, 25 cm x 0.46 cm nih.gov | Columns with <2 µm particle size chromatographyonline.com |
| Mobile Phase | Water:Methanol:Acetonitrile (40:30:30) with diethylamine (B46881) nih.gov | Optimized for specific amino acid or biogenic amine separation csic.es |
| Flow Rate | 1 mL/min nih.gov | Optimized for high throughput |
| Detection | UV at 254 nm nih.gov | High-Resolution Mass Spectrometry nih.gov |
| Analysis Time | Longer run times | Significantly shorter, e.g., 3 minutes for amino acids nih.gov |
| Sensitivity | Detection limit of 100 ng/mL for related compounds nih.gov | Low fmol range for amino acids nih.gov |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net Due to the polar nature and low volatility of this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comresearchgate.net Derivatization converts the polar functional groups (hydroxyl and amino groups) into less polar, more volatile derivatives, improving their chromatographic behavior. sigmaaldrich.comresearchgate.net
A common derivatization technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net These derivatives are more stable and less sensitive to moisture compared to other silylating agents. researchgate.net Another approach is extractive acetylation, which has shown good recovery (>90%) for the compound from aqueous samples. researchgate.net
The derivatized sample is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netresearchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule. sigmaaldrich.com For instance, TBDMS derivatives exhibit characteristic fragments corresponding to the loss of methyl (M-15) and t-butyl (M-57) groups. sigmaaldrich.com
A study on the GC-MS analysis of this compound in urine utilized an extractive acetylation procedure followed by analysis in both full-scan and selected ion monitoring (SIM) modes for enhanced sensitivity and specificity. researchgate.net
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Extractive Acetylation researchgate.net or Silylation (e.g., with MTBSTFA) sigmaaldrich.comresearchgate.net |
| Column | Capillary column (e.g., SLB™-5ms) sigmaaldrich.com |
| Detection | Mass Spectrometry (Full Scan or SIM mode) researchgate.net |
| Internal Standard | Norphenylephrine for quantitative analysis researchgate.net |
| Recovery | >90% with extractive acetylation researchgate.net |
This compound possesses two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers). nih.govyoutube.com Since stereoisomers can exhibit different pharmacological activities, their separation and quantification are of paramount importance. libretexts.org Chiral chromatography is the primary technique used to resolve these stereoisomers. minia.edu.egkhanacademy.org
This separation can be achieved through two main approaches: direct and indirect methods. nih.gov
Direct methods involve the use of a chiral stationary phase (CSP). These columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. minia.edu.egscas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition abilities. windows.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, charge transfer, and host-guest interactions. scas.co.jp
Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.govlibretexts.org These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.orgminia.edu.eg For example, reacting the amino group of this compound with an enantiomerically pure chiral isocyanate can form diastereomeric ureas that are separable by HPLC. nih.gov
One study reported the baseline separation of the four stereoisomers of a related compound after chiral derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate and subsequent chromatography on a (R)-N-(3,5-dinitrobenzoyl)phenyl glycine (B1666218) (DNBPG) column under normal phase conditions. nih.gov
| Stereoisomer Configuration | Common Name | CAS Number |
| (1S,2R) | (+)-Metaraminol pharmaffiliates.com | 61-59-6 pharmaffiliates.com |
| (1S,2R) D-tartrate | Metaraminol (B1676334) Enantiomer chemicalbook.comusp.org | 27303-40-8 chemicalbook.comusp.org |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged molecules like this compound. nih.govmdpi.com Separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary. mdpi.com
A method for the simultaneous determination of this compound (as metaraminol bitartrate), phenylephrine, and isoprenaline using capillary electrophoresis with amperometric detection has been developed. nih.gov This method achieved complete separation of the three analytes within 18 minutes. nih.gov The detection was based on the electrochemical activity of the phenolic hydroxyl group.
Key parameters for the CE analysis of this compound include:
| Parameter | Capillary Electrophoresis with Amperometric Detection |
| Buffer | 50 mmol/L borate (B1201080) buffer (pH 10.00) nih.gov |
| Applied Voltage | 18 kV nih.gov |
| Detection | Amperometric, with a working electrode potential of 0.950 V vs. Ag/AgCl nih.gov |
| Separation Time | < 18 minutes nih.gov |
| Linear Range | 2-100 µmol/L nih.gov |
| Detection Limit | 0.8 µmol/L nih.gov |
Advanced Spectrophotometric and Spectrofluorometric Assays
Spectrophotometric and spectrofluorometric methods provide simple, rapid, and cost-effective means for the quantification of phenolic compounds. nih.gov
UV-Vis Spectrophotometry is based on the absorption of ultraviolet or visible light by the analyte. The phenolic ring in this compound gives it a characteristic UV absorbance. While direct spectrophotometry can be prone to interference from other absorbing species in a mixture, derivative spectrophotometry can enhance selectivity by resolving overlapping spectra. nih.gov Techniques like derivative ratio-zero crossing spectra (DRZCS) and double divisor ratio spectra (DDRS) have been successfully applied to quantify mixtures of phenolic compounds. nih.gov
Spectrofluorometry measures the fluorescence emitted by a compound after it absorbs light. This technique is often more sensitive and selective than spectrophotometry. This compound, being a phenolic compound, is expected to exhibit native fluorescence, which can be exploited for its quantification. The development of spectrofluorometric assays would involve optimizing the excitation and emission wavelengths to maximize the signal and minimize background interference. While specific spectrofluorometric assays for this compound are not extensively detailed in the provided context, the principles of fluorescence spectroscopy are well-established for similar phenolic amines.
Electrochemical Detection and Biosensor Development
The phenolic hydroxyl group in this compound is electrochemically active, meaning it can be oxidized at a suitable electrode surface. This property forms the basis for its electrochemical detection.
Electrochemical Detection coupled with separation techniques like HPLC or CE (as discussed in section 7.2) provides a highly sensitive and selective method of analysis. nih.gov The amperometric detector measures the current generated by the oxidation of the analyte as it elutes from the column or capillary, offering detection limits in the micromolar to nanomolar range.
Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal proportional to the concentration of a target analyte. mdpi.com For this compound, a biosensor could be developed using an enzyme, such as tyrosinase or laccase, that catalyzes the oxidation of the phenolic group. The enzymatic reaction could be monitored electrochemically by detecting the change in current or potential.
Alternatively, metabolite-responsive biosensors could be engineered in microbial systems. mdpi.com These systems typically consist of a regulator protein that binds the target molecule and a corresponding promoter that controls the expression of a reporter gene (e.g., one that produces a fluorescent protein). mdpi.com While the development of a specific biosensor for this compound is a potential area of research, the foundational principles have been established for other metabolites. mdpi.com The development of radiolabeled analogs, such as 6-[18F]fluorometaraminol, for in vivo imaging with Positron Emission Tomography (PET) also highlights the potential for advanced detection methodologies based on the compound's structure and biological interactions. nih.gov
Emerging Academic Applications of 3 2 Amino 1 Hydroxypropyl Phenol
Application in Organic Synthesis as a Chiral Building Block or Ligand
The presence of two adjacent stereocenters in the 1-hydroxy-2-aminopropyl side chain makes 3-(2-Amino-1-hydroxypropyl)phenol an inherently chiral molecule. Enantiomerically pure 1,2-amino alcohols are highly valued in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, or as starting materials for the synthesis of complex chiral molecules. nih.govacs.orgscispace.com
The field of asymmetric catalysis frequently employs chiral ligands to induce enantioselectivity in chemical transformations. nih.govnih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The nitrogen of the amino group and the oxygen of the hydroxyl group in this compound are excellent coordinating atoms for a variety of transition metals. This suggests its potential for the development of novel chiral ligands. For instance, derivatives of this compound could be synthesized to fine-tune the steric and electronic properties of the resulting metal complexes, optimizing their catalytic activity and selectivity for specific reactions.
Although specific research detailing the use of this compound as a chiral ligand is not extensively documented in mainstream literature, the principles of ligand design and the known applications of similar amino alcohol structures strongly support this potential application. researchgate.netresearchgate.net The ready availability of its stereoisomers, such as the (1S,2R) and other enantiomeric forms, further enhances its appeal as a versatile chiral building block for synthetic chemists. chemicalbook.com
Table 1: Potential Asymmetric Reactions Utilizing Chiral Ligands Derived from this compound
| Reaction Type | Metal Catalyst | Potential Product Class |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral Alcohols, Amines |
| Asymmetric Allylic Alkylation | Palladium, Iridium | Chiral Allylic Compounds |
| Asymmetric Aldol (B89426) Reactions | Titanium, Boron, Tin | Chiral β-Hydroxy Carbonyls |
| Asymmetric Diels-Alder Reactions | Copper, Lewis Acids | Chiral Cycloadducts |
This table represents a conceptual framework based on established principles of asymmetric catalysis and the structural features of this compound.
Potential in Material Science and Polymer Chemistry
The phenolic and amino functionalities of this compound make it an interesting candidate for incorporation into novel polymers and materials. Phenolic compounds are well-known precursors to a variety of polymers, most notably phenol-formaldehyde resins, which exhibit excellent thermal stability and chemical resistance.
Research into the polymerization of aminophenols has demonstrated their ability to form electroactive polymers. mdpi.comresearchgate.netdp.tech For instance, poly(p-aminophenol) and its nanocomposites have been synthesized and shown to possess semiconductor properties and antioxidant activity. derpharmachemica.com While these studies focus on simpler aminophenols, the principles can be extended to this compound. The additional hydroxyl and alkyl groups on the side chain could influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with unique solubility, processability, or functional characteristics.
The incorporation of this compound as a monomer or an additive could impart specific properties to the resulting polymer. The phenolic hydroxyl group can participate in condensation polymerizations, while the amino group can be involved in the formation of polyamides or polyimides. Furthermore, the chiral nature of the molecule could be exploited to create chiral polymers with potential applications in enantioselective separations or as chiral stationary phases in chromatography.
Table 2: Potential Polymer Types Incorporating this compound
| Polymer Type | Potential Monomeric Role of this compound | Potential Properties and Applications |
| Phenolic Resins | As a modified phenol (B47542) monomer | Enhanced functionality, potential for cross-linking |
| Polyamides | As a diamine or amino alcohol monomer | Introduction of chirality, altered solubility and thermal properties |
| Polyimides | As a diamine monomer | High-performance polymers with potential for specific interactions |
| Conductive Polymers | As a substituted aminophenol monomer | Tunable electronic properties, potential for sensor applications |
This table outlines hypothetical applications based on the known reactivity of the functional groups present in this compound and existing research on similar monomers.
Use as a Chemical Probe for Mechanistic Biological Investigations
Chemical probes are small molecules designed to interact with biological systems in a specific manner, allowing for the investigation of biological processes at the molecular level. The development of fluorescent molecular probes, in particular, has revolutionized cell imaging and our understanding of subcellular events. mdpi.comnih.govrsc.org
The structure of this compound contains a phenol group, which is a known fluorophore. While its intrinsic fluorescence might be modest, it can be chemically modified to enhance its photophysical properties. For example, the phenolic ring could be derivatized with other chromophores or fluorophores to create a more robust fluorescent probe.
The amino and hydroxyl groups provide handles for conjugation to other molecules, such as targeting moieties that could direct the probe to specific organelles or proteins within a cell. The development of radiolabeled compounds for molecular imaging is another area where derivatives of this compound could be valuable. nih.gov For instance, the synthesis of radiolabeled ligands that bind to specific receptors can be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize and quantify these receptors in living organisms.
Given its known interaction with adrenergic receptors, radiolabeled derivatives of this compound could be developed as probes to study the distribution and function of these receptors in various physiological and pathological states.
Role as a Precursor for Novel Chemical Entities in Research (non-drug specific)
Beyond its direct applications, this compound can serve as a versatile starting material for the synthesis of a wide range of novel chemical entities for research purposes, not limited to pharmaceutical development. google.comnih.gov Its multiple functional groups allow for a variety of chemical transformations, leading to diverse molecular scaffolds.
The amino alcohol moiety can be a precursor for the synthesis of oxazolidinone rings, which are present in various biologically active compounds and are useful as chiral auxiliaries. The phenolic hydroxyl group can be alkylated or acylated to introduce different functionalities, or it can direct electrophilic substitution on the aromatic ring. The amino group can be acylated, alkylated, or used in the construction of heterocyclic rings.
For instance, the reaction of the amino and hydroxyl groups with appropriate reagents could lead to the formation of novel heterocyclic systems. Patents have described the synthesis of various substituted phenol ethers and other complex molecules from related amino-alcohol precursors, highlighting the synthetic versatility of this class of compounds. google.comgoogleapis.comnih.gov The synthesis of derivatives of related phenolic compounds has also been explored for the development of novel compounds with interesting chemical properties. acs.org
Future Research Directions and Unexplored Avenues for 3 2 Amino 1 Hydroxypropyl Phenol
Development of Novel and More Efficient Stereoselective Synthetic Routes
Promising avenues for exploration include:
Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a powerful strategy. For related 1,3-amino alcohols, methods involving the enantioselective addition of functionalized vinylzinc intermediates to aldehydes in the presence of a chiral amino alcohol catalyst have proven effective. nih.gov Adapting such methodologies could provide direct access to enantioenriched precursors of 3-(2-Amino-1-hydroxypropyl)phenol.
Biocatalysis : Enzymes offer unparalleled stereoselectivity. The use of enzymes like aldolases and transaminases in a multi-step, one-pot cascade could enable the stereocontrolled construction of the amino alcohol backbone from simple prochiral starting materials. researchgate.net Research into identifying or engineering enzymes specific for the synthesis of this particular compound is a significant area for future work.
Substrate-Controlled Synthesis : Utilizing starting materials that already contain the desired stereochemistry, such as Garner's aldehyde, can guide the stereochemistry of subsequent reaction steps. elsevierpure.com Exploring novel chiral pool starting materials and diastereoselective reactions, like hydrogenation over specific catalysts, could lead to more efficient syntheses of specific diastereomers. nih.gov
| Strategy | Principle | Potential Advantages | Research Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to induce stereoselectivity. | High catalytic turnover, potential for broad substrate scope. | Development of a highly selective and robust catalyst. |
| Biocatalysis | Employment of enzymes for specific stereoselective transformations. researchgate.net | Exceptional enantio- and regioselectivity, mild reaction conditions. | Enzyme discovery and engineering, substrate compatibility, process scale-up. |
| Substrate-Controlled Synthesis | The stereochemistry of the starting material dictates the stereochemical outcome. elsevierpure.com | Predictable outcomes based on established principles of stereochemical induction. | Availability of suitable chiral starting materials. |
Deeper Mechanistic Elucidation of In Vitro Biological Interactions
This compound is known to be a sympathomimetic amine with both direct and indirect effects. litfl.comderangedphysiology.com Its primary mechanism involves acting as a "false neurotransmitter," where it displaces norepinephrine (B1679862) from storage vesicles in noradrenergic synapses, thereby increasing the local concentration of the natural neurotransmitter. derangedphysiology.com Additionally, it exhibits some direct agonist activity at α1 and β1 adrenergic receptors. derangedphysiology.com
While this general mechanism is understood, future research could provide a more granular understanding:
Receptor Subtype Selectivity : A detailed investigation into the binding affinities and functional activities of the individual stereoisomers of this compound at various adrenergic receptor subtypes (e.g., α1A, α1B, α1D) is warranted. This could reveal subtle differences that explain their pharmacological profiles and guide the development of more selective agents.
Transporter Interactions : The indirect action of the compound relies on its uptake into presynaptic nerve terminals. A deeper study of its interaction with the norepinephrine transporter (NET) and vesicular monoamine transporters (VMATs) is needed. Understanding the kinetics and structural basis of these interactions could clarify the efficiency of norepinephrine displacement.
Downstream Signaling Pathways : Beyond initial receptor binding, the specific intracellular signaling cascades activated by the direct agonistic effects of this compound are not fully characterized. Research using techniques like BRET or FRET could elucidate the specific G-protein coupling and second messenger pathways (e.g., phospholipase C activation) involved. litfl.com
Exploration of Unconventional Catalytic Applications
The structural motif of a chiral amino alcohol, which is central to this compound, is a privileged scaffold in asymmetric catalysis. nih.gov These compounds can serve as chiral ligands for metal catalysts or as organocatalysts themselves. This opens up an entirely unexplored avenue for this specific molecule and its derivatives.
Future research could investigate:
Chiral Ligand Synthesis : Derivatives of this compound could be synthesized to serve as chiral ligands for transition metals in asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond formations.
Organocatalysis : The inherent bifunctional nature (amine and alcohol) of the molecule suggests potential applications in organocatalysis, for example, in asymmetric aldol (B89426) or Michael reactions.
Immobilized Catalysts : Anchoring the molecule or its derivatives to a solid support could create recyclable catalysts, which are highly desirable for sustainable chemical manufacturing processes. The development of such heterogeneous catalysts based on this chiral scaffold is a promising area for green chemistry.
Integration of Advanced Artificial Intelligence and Machine Learning in Predictive Modeling and Synthesis Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. nih.gov Applying these tools to the study of this compound could significantly accelerate progress.
Key areas for integration include:
Predictive Modeling : ML models, particularly deep neural networks, can be trained on existing data to predict the physicochemical properties and biological activities of novel, unsynthesized derivatives. nih.gov This would allow for the in silico screening of virtual libraries of analogs to identify candidates with potentially improved selectivity or novel functions.
Retrosynthesis Planning : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov These platforms can analyze vast reaction databases to suggest pathways that human chemists might overlook, potentially identifying more cost-effective or stereoselective methods.
De Novo Design : Generative AI models, such as recurrent neural networks (RNNs), can be used for the de novo design of compounds with desired properties. nih.gov By training a model on the structural features of known adrenergic agents, it could generate novel molecular architectures that are predicted to interact with specific adrenergic receptor subtypes, using the this compound scaffold as a starting point.
| AI/ML Application | Specific Goal for this compound | Potential Impact |
|---|---|---|
| Predictive Modeling | Predict receptor subtype selectivity and pharmacokinetic properties of new analogs. | Prioritize synthesis of the most promising candidates, reducing time and cost. |
| Retrosynthesis Planning | Identify novel, efficient, and highly stereoselective synthetic routes. | Improve manufacturing efficiency and enable access to novel derivatives. nih.gov |
| De Novo Design | Generate novel molecular structures with optimized activity or novel catalytic functions. | Expand the chemical space for drug discovery and catalyst development. nih.gov |
Q & A
Q. What are the common synthetic routes for 3-(2-Amino-1-hydroxypropyl)phenol in laboratory settings?
- Methodological Answer : Two primary approaches are employed:
- Chemical Synthesis : Condensation reactions between substituted phenols and amino-alcohol precursors, followed by chiral resolution if enantiopure products are required.
- Enzymatic Synthesis : A chemo-enzymatic cascade using carboligase (e.g., EcAHAS-1) for carboligation of 3-hydroxybenzaldehyde and sodium pyruvate, followed by transaminase-mediated amination (e.g., CV2025) to yield the (1R,2S)-enantiomer. This method avoids racemization and achieves high stereoselectivity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigning protons (¹H) and carbons (¹³C) to confirm substituent positions.
- X-ray Crystallography : Resolving stereochemistry, as demonstrated for the (1R,2S)-enantiomer in metaraminol bitartrate .
- Mass Spectrometry (MS) : Validating molecular weight and fragmentation patterns, especially when coupled with HPLC for impurity analysis .
Q. What pharmacological mechanisms are associated with this compound?
- Methodological Answer : The compound acts as a sympathomimetic agent through:
- Adrenergic Receptor Agonism : Direct activation of α₁ and β₁ receptors, mimicking endogenous catecholamines.
- Norepinephrine Release : Indirect effects via presynaptic stimulation.
Experimental validation involves receptor-binding assays (radioligand displacement) and in vivo hemodynamic studies in animal models .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation exposure (acute toxicity category 4 ).
- Waste Disposal : Follow local regulations for organic amines; avoid environmental release due to aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize experimental conditions (e.g., pH, solvent purity) across labs.
- Enantiomeric Purity Analysis : Use chiral HPLC to confirm stereochemical homogeneity, as impurities in racemic mixtures can skew bioactivity results .
- In Silico Modeling : Compare molecular docking predictions with in vitro receptor-binding data to identify structure-activity discrepancies .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer :
- Biocatalytic Cascades : Combine EcAHAS-1 (carboligase) and CV2025 (transaminase) for stereocontrol. Post-reaction, ultrafiltration removes enzymes, and phosphate-catalyzed Pictet-Spengler reactions yield tetrahydroisoquinoline derivatives with defined stereochemistry .
- Chiral Auxiliaries : Use tert-butylsulfinamide to direct asymmetric induction during chemical synthesis .
Q. How can analytical methods be optimized for quantifying this compound in complex matrices?
- Methodological Answer :
- RP-HPLC with DAD Detection : Employ a C18 column (3.9 mm × 30 cm, L1 packing) and mobile phase gradients (e.g., acetonitrile/phosphate buffer). Validate using USP reference standards for retention time alignment .
- LC-MS/MS : Enhance sensitivity for trace analysis in biological samples (e.g., plasma), using deuterated internal standards to correct matrix effects .
Q. What approaches are used for impurity profiling and structural elucidation of related derivatives?
- Methodological Answer :
- Synthetic Impurity Libraries : Prepare analogs like 3-((1S,2S)-2-amino-1-hydroxypropyl)phenol (via epimerization) and characterize via HRMS and 2D-NMR .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, then profile degradation products using HPLC-UV/ELSD .
Q. How can biocatalytic processes be scaled for gram-scale production of enantiopure this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
